
benzyl (R)-(pyrrolidin-2-ylmethyl)carbamate
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Overview
Description
Phenylmethyl [(2R)-2-pyrrolidinylmethyl]carbamate is a chemical compound with a complex structure that includes a phenylmethyl group, a pyrrolidinylmethyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (R)-(pyrrolidin-2-ylmethyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenylmethyl isocyanate with (2R)-2-pyrrolidinylmethanol under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like indium triflate to facilitate the formation of the carbamate bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl [(2R)-2-pyrrolidinylmethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Phenylmethyl [(2R)-2-pyrrolidinylmethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (R)-(pyrrolidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenylmethyl [(2R)-2-pyrrolidinylmethyl]carbamate can be compared with other carbamate compounds, such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
These compounds share similar functional groups but differ in their specific substituents and overall structure.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1 |
InChI Key |
UHPHWVPAQZJMDO-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(NC1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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